![molecular formula C14H10F4O B12601631 4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol CAS No. 648438-93-1](/img/structure/B12601631.png)
4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
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Overview
Description
4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a methyl group, and a trifluoromethyl group attached to a biphenyl structure. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex biphenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the reaction temperature and time, are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluoro, methyl, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can lead to a wide range of biphenyl derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Fluorinated compounds are increasingly recognized for their role in drug design due to their ability to modulate biological activity. The compound has been explored for its potential as an inhibitor in various biological pathways:
- Antitumor Activity : Research indicates that fluorinated compounds can enhance antitumor activity by modulating immune responses. For instance, similar fluorinated biphenyl derivatives have shown promise in targeting specific kinases involved in tumor progression .
- MAPK Pathway Inhibition : The compound's structural analogs have been investigated for their ability to inhibit mitogen-activated protein kinase pathways, which are crucial in cancer signaling. Inhibitors that interact with these pathways can potentially enhance T-cell immunity against tumors .
Materials Science
The unique properties of fluorinated compounds make them suitable for various applications in materials science:
- Polymer Synthesis : Fluorinated aromatic compounds are utilized in the synthesis of high-performance polymers that exhibit thermal stability and resistance to chemical degradation. These materials are applicable in coatings, adhesives, and electronic components.
- Liquid Crystals : Due to their anisotropic properties, derivatives of biphenyl compounds are used in the development of liquid crystal displays (LCDs) and other optoelectronic devices .
Agrochemicals
Fluorinated compounds often exhibit enhanced biological activity as pesticides or herbicides:
- Pesticidal Activity : The incorporation of trifluoromethyl groups has been associated with increased potency against various pests and diseases in agricultural settings. Such compounds can offer improved selectivity and reduced environmental impact compared to traditional pesticides .
Case Studies
Mechanism of Action
The mechanism by which 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol exerts its effects depends on its specific applicationThe presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- 4-Fluoro-4’-methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl boronic acid
- 4-(trifluoromethyl)phenol
- 4-trifluoromethylbiphenyl
Uniqueness: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol is unique due to the specific combination of functional groups attached to the biphenyl core. The presence of both fluoro and trifluoromethyl groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The information is synthesized from diverse scientific sources to ensure a thorough understanding.
Chemical Structure and Properties
The chemical formula for this compound is C14H10F4O, indicating the presence of multiple fluorine atoms which may contribute to its biological activity. The compound features a biphenyl structure with hydroxyl and trifluoromethyl substituents, which are known to enhance lipophilicity and modulate biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
Table 1: Antimicrobial Activity Summary
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 μM | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 μM | Inhibition of nucleic acid synthesis |
Candida albicans | MIC 50.0 μg/mL | Disruption of biofilm formation |
The compound showed a bactericidal effect against Gram-positive bacteria with a mechanism that involves the inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production inhibition .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound's cytotoxicity was evaluated against several tumor cell lines, revealing promising results.
Table 2: Cytotoxicity Data
Cell Line | IC50 (μM) | Observations |
---|---|---|
MCF-7 | 0.37 | Significant antiproliferative activity |
A549 | 0.80 | Moderate activity |
DU-145 | 2.00 | Low activity |
These findings suggest that the compound may act through mechanisms similar to other known anticancer agents, potentially involving apoptosis induction and cell cycle arrest .
Case Studies
In a recent study focusing on the efficacy of various compounds in treating biofilms formed by Candida species, this compound was found to significantly reduce biofilm formation without affecting planktonic cells, indicating a selective action that might be mediated by quorum sensing mechanisms .
Properties
CAS No. |
648438-93-1 |
---|---|
Molecular Formula |
C14H10F4O |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
2-fluoro-3-methyl-5-[4-(trifluoromethyl)phenyl]phenol |
InChI |
InChI=1S/C14H10F4O/c1-8-6-10(7-12(19)13(8)15)9-2-4-11(5-3-9)14(16,17)18/h2-7,19H,1H3 |
InChI Key |
ZRAPSQPXZRHMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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